Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is a heterocyclic compound with a thiophene ring structure. This compound is known for its diverse biological activities and is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, often involves multi-step reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base . The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the acetyl group at the 5-position.
Ethyl 5-acetyl-2-amino-3-carboxylate: Similar structure but lacks the phenyl group at the 4-position.
Uniqueness
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is unique due to the presence of both the acetyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)12-11(10-7-5-4-6-8-10)13(9(2)17)20-14(12)16/h4-8H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPUMWFWQWPFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559376 |
Source
|
Record name | Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122835-45-4 |
Source
|
Record name | Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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